molecular formula C8H15NO3 B1682842 Swainsonine CAS No. 72741-87-8

Swainsonine

Cat. No. B1682842
CAS RN: 72741-87-8
M. Wt: 173.21 g/mol
InChI Key: FXUAIOOAOAVCGD-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Swainsonine is an indolizidine alkaloid . It is a potent inhibitor of Golgi alpha-mannosidase II, an immunomodulator, and a potential chemotherapy drug . As a toxin in locoweed, it also is a significant cause of economic losses in livestock industries, particularly in North America .


Synthesis Analysis

Enantioselective synthesis of (+)-swainsonine was achieved in 9 steps, with 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .


Molecular Structure Analysis

The molecular formula of Swainsonine is C8H15NO3 . The InChi Code is InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6 (11)8 (12)7 (5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 .


Chemical Reactions Analysis

The key feature of the synthesis of Swainsonine is the tactical combination of reactions: organocatalyzed aldolization/reductive amination . This allows for a rapid construction of highly functionalized heterocyclic systems .


Physical And Chemical Properties Analysis

Swainsonine has a molecular weight of 173.2 g/mol . It is a crystalline solid . Its solubility in DMF, DMSO, and Ethanol is 10 mg/ml, and in PBS (pH 7.2) it is 0.25 mg/ml .

Scientific Research Applications

1. Cancer Therapy and Antitumor Activity

Swainsonine has shown promising results in cancer therapy and antitumor activities. Studies indicate its effectiveness in inhibiting the growth of various cancer cells, such as human gastric carcinoma, C6 glioma cells, and oesophageal squamous cell carcinoma cells. These effects are attributed to its ability to induce apoptosis in cancer cells through mechanisms like mitochondrial pathway activation and alteration of apoptosis-related gene expression (Sun et al., 2007); (Sun et al., 2009); (Li et al., 2012).

2. Immunomodulatory Effects

Swainsonine exhibits immunomodulatory properties, particularly in stimulating bone marrow cell proliferation and differentiation. This property is essential for potentially overcoming the bone marrow suppressive effects of cancer chemotherapeutic drugs and radiation (Oredipe et al., 2003).

3. Impact on Neurogenesis and Cognitive Function

Exposure to swainsonine has been found to impact adult neurogenesis and spatial learning and memory. It affects the proliferation and survival of neural progenitor cells and induces changes in proteins related to neurogenesis, suggesting its influence on cognitive functions (Wang et al., 2015).

4. Biochemical and Molecular Studies

Swainsonine’s role as a glycosidase inhibitor, particularly in inhibiting Golgi α-mannosidase II, has been extensively studied. This inhibition alters glycoprotein processing and affects cellular functions, which is crucial in understanding its potential therapeutic applications (Pearson & Hembre, 2001); (Tan et al., 2017).

5. Production and Biosynthesis

The production of swainsonine from various sources, including endophytic fungi and Metarhizium anisopliae, has been explored to improve yield and understand its biosynthetic pathways. This research is vital for its application in drug discovery and development (Ren et al., 2017); (Singh & Kaur, 2013).

Safety And Hazards

Swainsonine is harmful if swallowed, in contact with skin, or inhaled . It is not a hazardous substance or mixture . In the event of fire, wear self-contained breathing apparatus .

Future Directions

Swainsonine is produced by multiple fungi and has roles in mutualistic symbioses and diseases of plants and animals . Future directions in sampling, and genetics and genomics of endophytic fungi are being discussed . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering .

properties

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046356
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Swainsonine

CAS RN

72741-87-8
Record name Swainsonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72741-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridolgosir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDOLGOSIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144 °C
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swainsonine
Reactant of Route 2
Swainsonine
Reactant of Route 3
Swainsonine
Reactant of Route 4
Swainsonine
Reactant of Route 5
Swainsonine
Reactant of Route 6
Swainsonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.